molecular formula C12H13NO2 B3109869 6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one CAS No. 177419-00-0

6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B3109869
CAS RN: 177419-00-0
M. Wt: 203.24 g/mol
InChI Key: AGELCZVFAYJBQT-UHFFFAOYSA-N
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Description

The compound “6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one” is a type of organic compound . Allyl alcohol, which is a component of this compound, is an organic compound with the structural formula CH2=CHCH2OH . It is a water-soluble, colorless liquid and is more toxic than typical small alcohols .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are related compounds that have been synthesized using various methods . For instance, a novel triphenylene-based discotic liquid crystal 2-Allyloxy-3, 6, 7, 10, 11-pentabutoxytriphenylene was synthesized . The chemical structure of this compound was determined by 1H NMR and FT-IR spectrum .

Scientific Research Applications

Organic Synthesis Applications

  • Enantiomerically Pure Quinolones Synthesis : The compound serves as a template for synthesizing enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, showcasing its significance in organic synthesis and potential biological applications. This method utilizes benzothiazines, highlighting a novel approach to generating these compounds under mild conditions (Harmata & Hong, 2007).
  • Hydroxyalkylation-initiated Radical Cyclization : A metal-free reaction for N-allylbenzamide showcases a new route to 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives through a process involving C(sp3)-H bond cleavage and oxyalkylation, indicating a versatile methodology for constructing six-membered heterocycles (Zhou et al., 2015).

Medicinal Chemistry Applications

  • Antitumor and Antimicrobial Activities : Compounds derived from 3,4-dihydroquinolin-2(1H)-one have shown promising antitumor and antimicrobial activities. For instance, modifications to the core structure have yielded novel classes of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs), which target established blood vessels in tumors, exhibiting high antiproliferative activity and inducing apoptosis in tumor cells (Cui et al., 2017).
  • DNA Protection Analysis : Derivatives of 2,4-dihydroxyquinoline, which share structural similarities with the query compound, have been synthesized and evaluated for DNA protection, antimicrobial, and anticancer activities. These studies highlight the potential of these compounds as drugs or drug additives based on their biological effects (Şener et al., 2018).

Material Science Applications

  • Eco-Friendly Synthesis : The synthesis of 2,3-dihydroquinazolin-4(1H)-ones, compounds structurally related to 6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one, in ionic liquids or a water-ionic liquid solvent system without additional catalysts, exemplifies an eco-friendly approach to compound synthesis. This technique emphasizes the importance of green chemistry in developing sustainable synthesis methods (Chen et al., 2007).

properties

IUPAC Name

6-prop-2-enoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-7-15-10-4-5-11-9(8-10)3-6-12(14)13-11/h2,4-5,8H,1,3,6-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGELCZVFAYJBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC2=C(C=C1)NC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.5 g, 9.19 mmol) in DMF (20 mL), K2CO3 (2.54 g, 18.39 mmol) and allyl bromide (0.955 mL, 11.03 mmol) were added. The reaction mixture was stirred at room temperature for 3 h then concentrated. The residue was dissolved in ethyl acetate, washed with 10% NaOH solution, water, and brine. The organic layer was dried over anhydrous sodium sulfate, and concentrated to give 6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one as a white solid (1.7 g, 89%). 1HNMR: 400 MHz, DMSO-d6: δ 2.40 (q, J=7.60 Hz, 2H), 2.83 (t, J=8.00 Hz, 2H), 4.48-4.50 (m, 2H), 5.22-5.26 (m, 1H), 5.35-5.40 (m, 1H), 5.97-6.07 (m, 1H), 6.72-6.80 (m, 3H), 9.89 (s, 1H), LCMS (ES-API), RT 1.566 min, m/z 204.2 (M+H).
Quantity
1.5 g
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reactant
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2.54 g
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0.955 mL
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reactant
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20 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

32.6 Grams of 3,4-dihydro-6-hydroxy-2(1H)-quinolinone was dissolved in 500 ml of methanol containing 12.6 g of potassium hydroxide. Under stirring this solution, 20 ml of allyl bromide was added thereto at room temperature. The reaction mixture was stirred at room temperature for 1 hour, and further stirred at 60° C. for 4 hours. After the reaction, the reaction mixture was concentrated to a half volume under reduced pressure, then 500 ml of water was added and stirred vigorously, the crystals precipitated were collected by filtration. The crystals were washed with water and small amount of diethyl ether in this order, and dried. Recrystallized from ethanol, 28 g (68.9%) of 6-allyloxy-3,4-dihydro-2(1H)-quinolinone was obtained. Colorless needle-like crystals (recrystallized from ethanol)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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20 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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